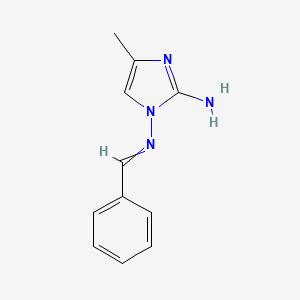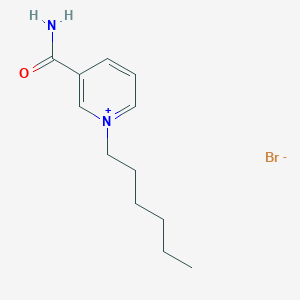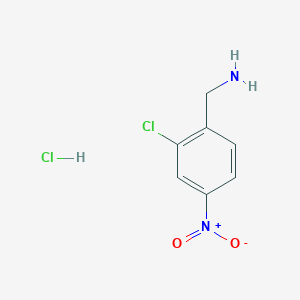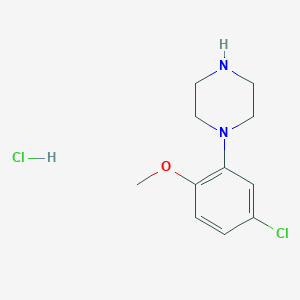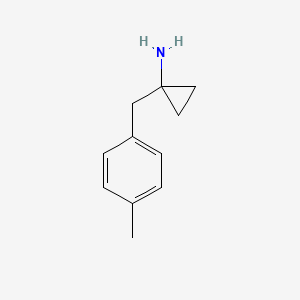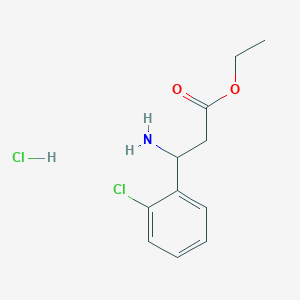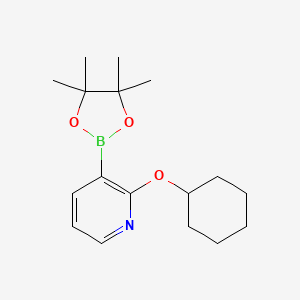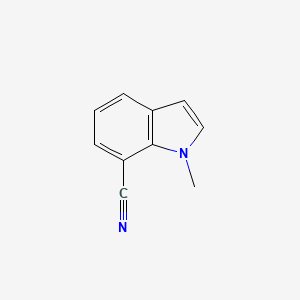
1-Methyl-1H-indole-7-carbonitrile
Übersicht
Beschreibung
1-Methyl-1H-indole-7-carbonitrile is a chemical compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The methyl group attached to the nitrogen of the indole ring and the carbonitrile group at the seventh position are indicative of its potential for chemical modifications and biological activities.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the one-pot multicomponent synthesis approach is used to create novel tetrazolopyrimidine-6-carbonitrile compounds with an indole moiety, which demonstrates the versatility of indole-based compounds in synthesizing complex structures with potential anticancer activities . Another method involves the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile, leading to the formation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . Additionally, the Nenitzescu synthesis is a practical approach for creating 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, showcasing a convergent synthesis pathway for indole carbonitriles .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and diverse. For example, cycloplatinated 1H-indole-1-methyl-2-(2′-pyridine) complexes have been synthesized, and their crystal and molecular structures have been determined, showing the potential for indole derivatives to form metal complexes with interesting structural properties . The thermal isomerization pathway of a pyrido[3,2-b]indole-3-carbonitrile derivative has been discovered, which provides insights into the structural dynamics of indole carbonitriles under thermal conditions .
Chemical Reactions Analysis
Indole carbonitriles can undergo various chemical reactions. The synthesis of 4-hydroxy-1H-indole-2-carbonitrile through a vinylnitrene cyclization is an example of the reactivity of indole carbonitriles, where azide decomposition is used to form the indole ring . Furthermore, the conversion of 4-hydroxy-1H-indole-2-carbonitrile to DPI 201-106 illustrates the potential for further chemical transformations of indole carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbonitriles can be influenced by their molecular structure. For instance, supramolecular aggregation in various 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles has been studied, revealing the importance of hydrogen bonding and pi-pi stacking interactions in the crystallization and solid-state properties of these compounds . The crystal structure of 2-(6-chloro-1H-indol-3-yl)acetonitrile shows how the carbonitrile group orientation affects the overall molecular conformation and the formation of hydrogen-bonded chains in the crystal .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
1-Methyl-1H-indole-7-carbonitrile is a compound with notable structural characteristics. For instance, in similar compounds like 2-(7-Methyl-1H-indol-3-yl)acetonitrile, the carbonitrile group is distinctively twisted away from the indole plane, impacting its interaction and bonding properties (Ge et al., 2011). Similarly, in 2-(6-Chloro-1H-indol-3-yl)acetonitrile, this structural feature facilitates unique hydrogen bonds, contributing to its molecular aggregation (Li & Luo, 2011).
Synthesis and Chemical Reactions
The compound serves as a key intermediate in the synthesis of selective androgen receptor modulators, highlighting its significance in pharmaceutical manufacturing. A practical and convergent synthesis method starting from 4-nitro-3-(trifluoromethyl)phenol showcases its integrative role in complex chemical processes (Boros et al., 2011). Moreover, the compound undergoes intriguing reactions under DBU-catalyzed conditions, indicating its reactivity and potential in synthesizing various indole derivatives (Festa et al., 2018).
Biological and Pharmacological Applications
1-Methyl-1H-indole-7-carbonitrile derivatives have demonstrated significant biological activities. For instance, some derivatives exhibit prominent cytotoxicity against human breast carcinoma cell lines, underscoring their potential in cancer therapy. Molecular docking studies suggest that these compounds interact with high binding affinity to specific targets, providing insights into their mechanism of action (Bhale et al., 2022). Additionally, novel tetrazolopyrimidine-6-carbonitrile compounds synthesized from 1-Methyl-1H-indole-7-carbonitrile have shown potent anticancer activities against various human cancer cell lines, indicating their broad therapeutic potential (Radwan et al., 2020).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “1-Methyl-1H-indole-7-carbonitrile” were not found, indole skeletons, which are key building blocks in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals, have been the focus of many research studies . The discovery of new drug candidates often involves the exploration of indole derivatives .
Eigenschaften
IUPAC Name |
1-methylindole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHDVBPFISCVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640446 | |
| Record name | 1-Methyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-7-carbonitrile | |
CAS RN |
52951-14-1 | |
| Record name | 1-Methyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



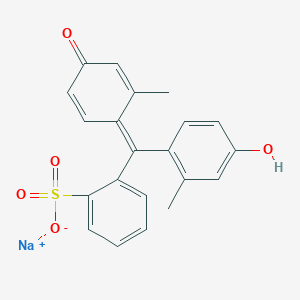

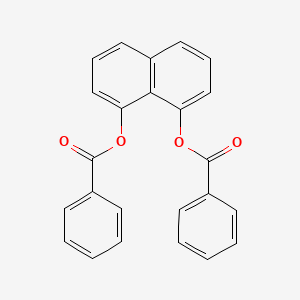
![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)
